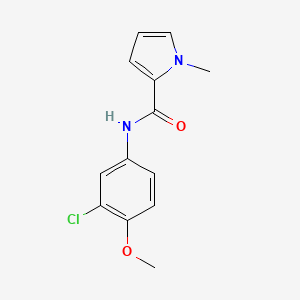
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning, memory, and synaptic plasticity. The use of CPP in scientific research has led to many important discoveries in the field of neuroscience.
作用机制
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide acts as a competitive antagonist at the NMDA receptor site. It binds to the receptor and prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a subsequent reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have a number of downstream effects, including a decrease in the release of neurotransmitters and a decrease in the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate and other neurotransmitters, as well as to decrease the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade without affecting other receptors or neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
未来方向
There are many future directions for research involving N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide. One area of interest is the role of NMDA receptors in the development of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of NMDA receptor antagonists in the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other NMDA receptor antagonists, as well as their potential side effects and limitations.
合成方法
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with cyclopropylmethylamine and 2-methylphenyl isocyanate. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature.
科学研究应用
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-4-2-3-5-15(13)18-8-10-19(11-9-18)16(20)17-12-14-6-7-14/h2-5,14H,6-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHLIMYBZEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

